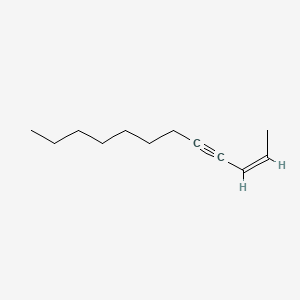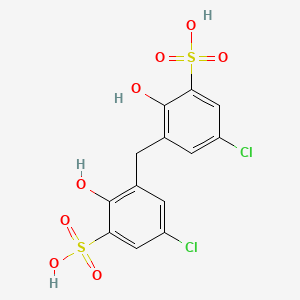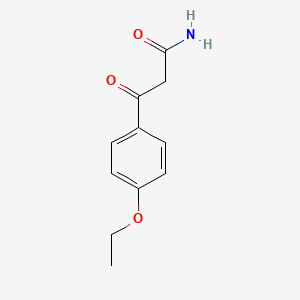
3-(4-Ethoxyphenyl)-3-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxyphenyl)-3-oxopropanamide is an organic compound with a molecular formula of C11H13NO3 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-3-oxopropanamide typically involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by the addition of ammonia or an amine to form the amide. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-3-oxopropanamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bromine (Br2) in the presence of a Lewis acid such as iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: 3-(4-Ethoxyphenyl)-3-oxopropanoic acid
Reduction: 3-(4-Ethoxyphenyl)-3-hydroxypropanamide
Substitution: 4-Bromo-3-(4-ethoxyphenyl)-3-oxopropanamide
Scientific Research Applications
3-(4-Ethoxyphenyl)-3-oxopropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-3-oxopropanamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-3-oxopropanamide
- 3-(4-Chlorophenyl)-3-oxopropanamide
- 3-(4-Nitrophenyl)-3-oxopropanamide
Uniqueness
3-(4-Ethoxyphenyl)-3-oxopropanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and its ability to interact with biological targets.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-oxopropanamide |
InChI |
InChI=1S/C11H13NO3/c1-2-15-9-5-3-8(4-6-9)10(13)7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) |
InChI Key |
JTFJGBDQOQQLPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


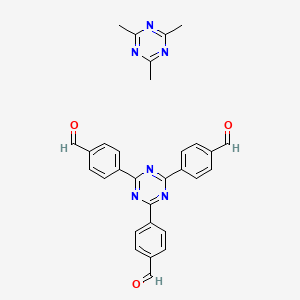
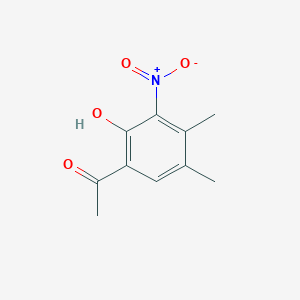
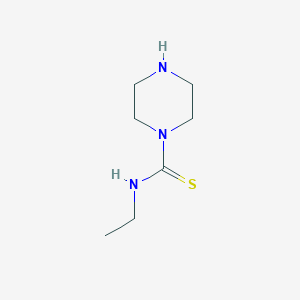
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)

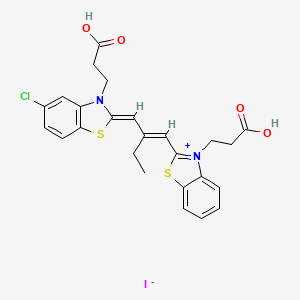
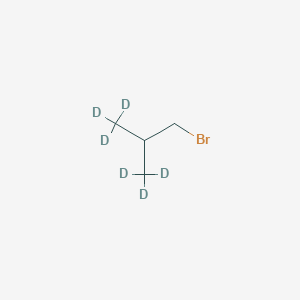
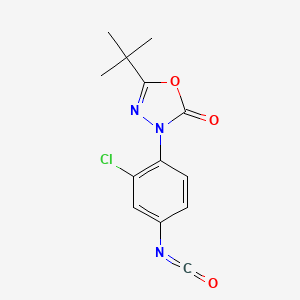
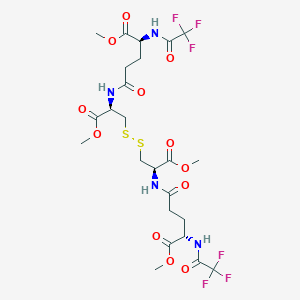
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile](/img/structure/B13791440.png)
